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Dichlorophenoxy)benzaldehyde

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of

the Senior Application Scientist

This document serves as a comprehensive technical guide on the core physicochemical

properties of 3-(3,5-Dichlorophenoxy)benzaldehyde. Moving beyond a simple data sheet,

this guide provides an in-depth analysis of the compound's characteristics, grounded in

established scientific principles and supported by available experimental data. The insights and

protocols contained herein are designed to empower researchers to confidently and effectively

utilize this molecule in their synthetic, medicinal, and materials science endeavors.

Core Molecular Identity and Structural Framework
3-(3,5-Dichlorophenoxy)benzaldehyde is an aromatic aldehyde featuring a diphenyl ether

backbone. This structure, where a benzaldehyde moiety is linked via an ether oxygen to a 3,5-

dichlorinated phenyl ring, is fundamental to its properties. The electrophilic nature of the

aldehyde group, combined with the electron-withdrawing effects of the chlorine atoms and the

steric bulk of the dual-ring system, dictates its reactivity, solubility, and spectroscopic signature.

A precise understanding of its fundamental properties is the starting point for any experimental

design.
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Table 1: Fundamental Molecular and Chemical Identifiers

Property Value Source(s)

Molecular Formula C₁₃H₈Cl₂O₂ [1][2][3]

Molecular Weight 267.11 g/mol [2][3]

IUPAC Name

3-(3,5-

dichlorophenoxy)benzaldehyd

e

[3]

CAS Number 81028-92-4 [1][2][3][4]

Appearance
White to yellow solid; Pale

lemon crystalline powder
[2][4]

Canonical SMILES
C1=CC(=CC(=C1)OC2=CC(=

CC(=C2)Cl)Cl)C=O
[3][5]

| InChI Key | BISWHYILBVQCRA-UHFFFAOYSA-N |[3] |

Diagram 1: 2D Chemical Structure of 3-(3,5-Dichlorophenoxy)benzaldehyde

Caption: Molecular structure of 3-(3,5-Dichlorophenoxy)benzaldehyde.

Physicochemical Data and Experimental
Considerations
The physical state and thermal properties of a compound are paramount for its handling,

purification, and reaction setup.

Table 2: Key Physical and Thermal Properties
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Property Value(s) Source(s)

Melting Point 48-55 °C [1][4]

56-60 °C [2]

Boiling Point 125 °C @ 0.03 mmHg [4]

396.1 °C @ 760 mmHg [2]

Flash Point >110 °C (>230 °F) [1][2][4]

Density ~1.3 g/cm³ (estimate) [2][4]

| Refractive Index | ~1.47 - 1.63 (estimate) |[2][4] |

The variance in reported melting points (e.g., 48-55 °C vs. 56-60 °C) may reflect differences in

purity or analytical method.[2] A narrow melting range is a key indicator of high purity. The high

boiling point at atmospheric pressure indicates low volatility, simplifying handling at room

temperature.[2]

Experimental Protocol: Melting Point Determination via
Capillary Method
This protocol ensures an accurate and reproducible melting point measurement, a critical

quality control step.

Sample Preparation: Ensure the 3-(3,5-Dichlorophenoxy)benzaldehyde sample is

completely dry. Grind a small amount into a fine powder using a mortar and pestle.

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and

tap the sealed end gently on a hard surface to pack the sample down. Repeat until a 2-3 mm

column of tightly packed solid is achieved.

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting

point apparatus.

Rapid Heating: Set the apparatus to heat rapidly to approximately 10-15 °C below the lowest

expected melting point (e.g., heat quickly to ~35 °C).
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Slow Ramp and Observation: Reduce the heating rate to 1-2 °C per minute. Observe the

sample closely through the magnifying lens.

Data Recording:

Record the temperature (T₁) at which the first drop of liquid appears.

Record the temperature (T₂) at which the last crystal of solid melts.

Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range

should be narrow (< 2 °C).

Solubility Profile: Guiding Solvent Selection
The dual nature of the molecule—possessing a polar aldehyde and ether linkage alongside

large, nonpolar chlorinated aromatic rings—suggests a specific solubility pattern. It is expected

to be soluble in moderately polar to polar organic solvents and insoluble in water.

Experimental Protocol: Qualitative Solubility
Assessment
This systematic approach determines suitable solvents for reactions, purification, and analysis.

Aliquot Preparation: Weigh approximately 20-30 mg of the compound into several small,

labeled test tubes or vials.

Solvent Addition: To each tube, add 1 mL of a test solvent (e.g., water, hexane, toluene,

diethyl ether, dichloromethane, ethyl acetate, acetone, ethanol, DMSO).

Agitation: Agitate each sample vigorously for 60 seconds using a vortex mixer. Allow any

undissolved solid to settle.

Observation & Classification:

Soluble: The solid completely dissolves, leaving a clear solution.

Partially Soluble: A significant portion of the solid dissolves, but some remains

undissolved.
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Insoluble: The solid does not appear to dissolve.

Heating Test (for partially soluble/insoluble): Gently warm the sample in a water bath. If the

solid dissolves with heating, note it as "soluble with heating." Allow the solution to cool to

room temperature and observe if the compound precipitates.

Diagram 2: Experimental Workflow for Solubility Profiling

Classification

Start: 20-30 mg of Compound

Add 1 mL of Test Solvent

Vortex for 60 seconds

Observe for Dissolution

Soluble

 Complete
Dissolution 

Insoluble

 No Visible
Dissolution 
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 Partial
Dissolution 

Click to download full resolution via product page

Caption: A streamlined workflow for assessing qualitative solubility.

Spectroscopic Signature for Structural Verification
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Spectroscopic analysis is non-negotiable for confirming the identity and purity of 3-(3,5-
Dichlorophenoxy)benzaldehyde. The key functional groups provide predictable and distinct

signals. While specific spectra for this exact compound are available from suppliers, the

expected characteristics are as follows.[6]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a highly deshielded

singlet for the aldehydic proton (CHO) around δ 9.9-10.1 ppm. The aromatic region (δ 7.0-

8.0 ppm) will show complex multiplets corresponding to the protons on both benzene rings.

¹³C NMR Spectroscopy: The carbon NMR will feature a distinct downfield signal for the

carbonyl carbon (C=O) above δ 190 ppm. The aromatic carbons will appear in the δ 115-160

ppm range, with carbons attached to oxygen or chlorine being further downfield.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional

groups.[3]

A strong, sharp C=O stretch characteristic of an aromatic aldehyde will appear around

1700-1720 cm⁻¹.[7]

Two weaker aldehyde C-H stretches (a Fermi doublet) are expected around 2720 cm⁻¹

and 2820 cm⁻¹.[7]

Asymmetric and symmetric C-O-C (ether) stretches will be visible in the 1275-1085 cm⁻¹

region.

Aromatic C=C stretches will show multiple bands between 1500–1600 cm⁻¹.[7]

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight.

The molecular ion peak (M⁺) will correspond to the molecular weight of ~267 g/mol .[2]

A critical diagnostic feature is the isotopic pattern. Due to the presence of two chlorine

atoms (isotopes ³⁵Cl and ³⁷Cl), the spectrum will show a characteristic cluster of peaks for

the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1, definitively

confirming the presence of two chlorine atoms.

Diagram 3: Integrated Spectroscopic Verification Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-(3,5-Dichlorophenoxy)benzaldehyde, 95%, Thermo Scientific™ | Thermo Fisher
Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

2. 3-(3,5-Dichlorophenoxy)benzaldehyde (81028-92-4) for sale [vulcanchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1583231?utm_src=pdf-body-img
https://www.benchchem.com/product/b1583231?utm_src=pdf-custom-synthesis
https://chembeez.com/thermo-fisher-scientific-india/3-35-dichlorophenoxybenzaldehyde-95-thermo-scientific-236381
https://chembeez.com/thermo-fisher-scientific-india/3-35-dichlorophenoxybenzaldehyde-95-thermo-scientific-236381
https://www.vulcanchem.com/product/vc3703543
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. 3-(3,5-Dichlorophenoxy)benzaldehyde | C13H8Cl2O2 | CID 688050 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. 3-(3,5-DICHLOROPHENOXY)BENZALDEHYDE CAS#: 81028-92-4
[amp.chemicalbook.com]

5. PubChemLite - 3-(3,5-dichlorophenoxy)benzaldehyde (C13H8Cl2O2)
[pubchemlite.lcsb.uni.lu]

6. 3-(3,5-DICHLOROPHENOXY)BENZALDEHYDE(81028-92-4) 1H NMR spectrum
[chemicalbook.com]

7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1
detecting ? functional groups present finger print for identification of benzaldehyde image
diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

To cite this document: BenchChem. [Physicochemical properties of 3-(3,5-
Dichlorophenoxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583231#physicochemical-properties-of-3-3-5-
dichlorophenoxy-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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